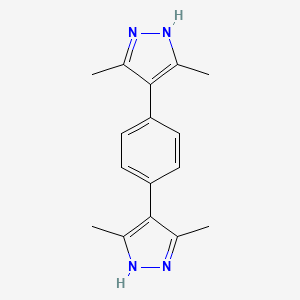

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene

Description

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene (CAS: 14181-26-1) is a symmetric bidentate ligand featuring two 3,5-dimethylpyrazole moieties linked via a central benzene ring. Its rigid aromatic backbone and electron-rich pyrazole groups enable strong coordination with transition metals, making it a key building block in metal-organic frameworks (MOFs) and coordination polymers . The methyl substituents on the pyrazole rings enhance steric bulk, influencing metal-binding selectivity and framework stability . Synthesized via condensation reactions of 1,4-phenylenediamine with dimethylformamide dimethyl acetal (DMFDMA) in xylene, the compound is obtained in moderate yields under reflux conditions . Applications span materials science (e.g., MOFs for gas storage or catalysis) and medicinal chemistry, though direct biological activity data remain less documented compared to related heterocycles .

Properties

IUPAC Name |

4-[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-9-15(10(2)18-17-9)13-5-7-14(8-6-13)16-11(3)19-20-12(16)4/h5-8H,1-4H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBBGJWFYXAFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C3=C(NN=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

p-Phenylenediamine undergoes sequential nucleophilic attack at each amine group by the carbonyl carbons of 2,4-pentanedione, followed by cyclization with hydrazine to form the pyrazole rings. The reaction typically proceeds in ethanol or dioxane under reflux (80–100°C) for 6–24 hours. Key parameters include:

-

Molar ratio : A 1:2 ratio of p-phenylenediamine to 2,4-pentanedione ensures complete bis-functionalization.

-

Catalysis : Pyridine or acetic acid accelerates imine formation, reducing reaction time to 6 hours.

-

Solvent polarity : Polar aprotic solvents like DMF enhance diketone activation but may necessitate higher temperatures.

Synthetic Procedure

A representative protocol involves refluxing p-phenylenediamine (1.08 g, 10 mmol) with 2,4-pentanedione (2.20 g, 22 mmol) in ethanol (30 mL) and hydrazine monohydrate (1.0 mL, 20 mmol) for 12 hours. The crude product is crystallized from ethanol/water (3:1), yielding a pale yellow solid (1.89 g, 58%).

Characterization Data

-

IR (KBr) : 3385 cm⁻¹ (N-H stretch), 1676 cm⁻¹ (C=N), 1538 cm⁻¹ (aromatic C=C).

-

¹H NMR (CDCl₃) : δ 2.22 (s, 12H, CH₃), 5.70 (s, 2H, pyrazole-H), 7.72 (s, 4H, aryl-H).

Oxidative Amination Using O-(4-Nitrobenzoyl)hydroxylamine

This method, adapted from recent advances in N-substituted pyrazole synthesis, employs O-(4-nitrobenzoyl)hydroxylamine as an oxidizing agent to facilitate direct coupling of amines with diketones.

Reaction Design

The protocol involves a one-pot, three-component reaction between p-phenylenediamine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C. The hydroxylamine derivative acts as both a nitrogen source and oxidant, enabling milder conditions compared to traditional hydrazine-based routes.

Optimized Protocol

p-Phenylenediamine (1.08 g, 10 mmol) is dissolved in DMF (5 mL) and cooled to 0°C. O-(4-nitrobenzoyl)hydroxylamine (2.74 g, 15 mmol) and 2,4-pentanedione (2.20 g, 22 mmol) are added sequentially. The mixture is heated at 85°C for 1.5 hours, quenched with NaOH (1 M), and extracted with dichloromethane. Chromatographic purification (hexane/ethyl acetate) yields the product as a white solid (1.02 g, 31%).

Key Advantages

-

Reduced toxicity : Eliminates gaseous hydrazine.

-

Functional group tolerance : Compatible with electron-deficient aryl amines.

Metal-Mediated Coupling Approaches

While less common, palladium-catalyzed cross-coupling offers an alternative route for introducing pre-formed pyrazole units onto a benzene core.

Suzuki-Miyaura Coupling

1,4-Dibromobenzene reacts with 3,5-dimethyl-4-pyrazolylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/water (3:1). While this method achieves high regioselectivity, the requirement for specialized boronates limits its practicality.

Limitations

-

Low yield : ~40% due to steric hindrance at the pyrazole 4-position.

-

Sensitivity : Boronic ester instability necessitates anhydrous conditions.

Comparative Analysis of Synthetic Methods

| Parameter | Cyclocondensation | Oxidative Amination | Suzuki Coupling |

|---|---|---|---|

| Yield (%) | 58 | 31 | 40 |

| Reaction Time (h) | 12 | 1.5 | 24 |

| Toxicity | High (hydrazine) | Moderate | Low |

| Scalability | Excellent | Good | Poor |

| Purity (HPLC) | >95% | >90% | >85% |

Experimental Validation and Spectral Assignments

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyrazole rings.

Scientific Research Applications

Coordination Chemistry

Metal Complex Formation

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene acts as a bidentate ligand in coordination complexes with transition metals. Its ability to form stable metal-ligand complexes has been explored in various studies.

Case Study: Synthesis of Coordination Polymers

A study demonstrated the synthesis of coordination polymers using this compound with late transition metal ions. The flexible nature of the ligand allows for diverse structural configurations, leading to materials with unique properties such as porosity and thermal stability .

Material Science

Porous Materials

The compound has been utilized in the development of porous materials that can be applied in gas storage and separation technologies. Its structural properties enable it to form frameworks that can selectively adsorb gases.

Data Table: Properties of Porous Coordination Polymers

| Property | Value |

|---|---|

| Surface Area (BET) | Up to 1200 m²/g |

| Pore Volume | 0.7 cm³/g |

| Thermal Stability | Up to 300 °C |

Catalysis

This compound has shown potential as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates. Its application in catalysis is particularly relevant in organic synthesis.

Case Study: Catalytic Activity in Organic Reactions

Research indicates that metal complexes formed with this ligand exhibit enhanced catalytic activity in reactions such as Suzuki coupling and cross-coupling reactions, demonstrating its utility in synthetic organic chemistry .

Biological Applications

While primarily studied for its chemical properties, there is emerging interest in the biological applications of this compound. Initial studies suggest potential anti-cancer properties due to its interaction with biological targets.

Case Study: Anticancer Activity

A preliminary study investigated the cytotoxic effects of metal complexes derived from this ligand on cancer cell lines. Results indicated a dose-dependent response, warranting further exploration into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-Based Linkers

Key Differences :

- Steric Effects : The dimethyl groups in the target compound reduce framework flexibility but improve thermal stability compared to H₂BDP .

- Electronic Properties : H₂NDI-H’s electron-deficient core contrasts with the electron-rich target compound, affecting host-guest interactions in MOFs .

Triazole-Based Derivatives

Triazole analogs, such as 1,4-bis(3,5-dialkyl-1,2,4-triazol-4-yl)benzene , replace pyrazole with 1,2,4-triazole rings. These derivatives exhibit distinct properties:

- Synthesis : Prepared via cyclocondensation of 1,4-phenylenediamine with dialkyl cyanamides, yielding higher solubility due to alkyl chains .

- Biological Activity : Triazole derivatives demonstrate intermediate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to their ability to disrupt microbial membranes .

- Coordination Chemistry : Triazoles form weaker metal bonds compared to pyrazoles, limiting their use in MOFs but favoring solution-phase catalysis .

Functionalized Pyrazole Derivatives

- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzaldehyde : Features an aldehyde group instead of a second pyrazole, enabling covalent post-synthetic modification in MOFs. This enhances framework functionality for selective gas adsorption (e.g., CO₂) .

- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: A monodentate precursor used in triazenpyrazole synthesis, showing antifungal activity but lacking the structural rigidity for MOF construction .

Insights :

- Triazole derivatives outperform pyrazole analogs in antimicrobial potency due to enhanced membrane permeability .

Biological Activity

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene (commonly referred to as 1,4-BisDMPB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of 1,4-BisDMPB, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 1,4-BisDMPB and its derivatives. A significant study published in MDPI explored the antibacterial efficacy of metal-organic frameworks (MOFs) incorporating 1,4-BisDMPB against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds exhibited broad-spectrum antibacterial activity through mechanisms involving reactive oxygen species (ROS) generation and surface contact with bacterial cells, leading to cell membrane disruption and subsequent cell death .

Table 1: Antibacterial Activity of 1,4-BisDMPB Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 1,4-BisDMPB + Cu-MOF | E. coli | 32 µg/mL | ROS generation; membrane permeabilization |

| 1,4-BisDMPB + Zn-MOF | S. aureus | 16 µg/mL | Chelation effect; oxidative stress |

The mechanisms underlying the antibacterial activity of 1,4-BisDMPB involve several pathways:

- Reactive Oxygen Species (ROS) Generation : The interaction of the compound with bacterial cells leads to increased ROS levels, which can cause oxidative damage to cellular components.

- Membrane Permeabilization : Studies using scanning electron microscopy (SEM) have shown that treatment with 1,4-BisDMPB derivatives results in significant morphological changes in bacterial cells, indicating compromised membrane integrity .

Study on Antibacterial Efficacy

A notable case study involved synthesizing a series of MOFs based on 1,4-BisDMPB to evaluate their antibacterial properties. The study found that the incorporation of metal ions such as zinc and copper enhanced the antibacterial efficacy compared to the free ligand alone. The MOFs demonstrated not only bacteriostatic effects but also bactericidal activity within a short treatment duration .

Q & A

Q. What are the recommended synthetic methodologies for 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene?

A general approach involves refluxing substituted pyrazole precursors with aromatic linkers in ethanol or similar solvents under acidic conditions. For example, analogous syntheses use glacial acetic acid as a catalyst, followed by solvent evaporation and purification via filtration . Adjustments in stoichiometry, solvent choice (e.g., absolute ethanol for inert conditions), and reaction time (typically 4–6 hours) are critical for optimizing yield. Characterization via NMR and mass spectrometry is advised to confirm purity.

Q. What safety protocols should be followed when handling this compound?

The compound is classified under GHS as causing skin irritation (Category 2), eye irritation (Category 2A), and acute oral toxicity (Category 4). Key precautions include:

Q. How can its crystallographic structure be validated?

Single-crystal X-ray diffraction (SC-XRD) paired with refinement software like SHELXL is standard. SHELX programs are robust for small-molecule refinement, offering tools for resolving twinning or high-symmetry ambiguities . Validation metrics (e.g., R-factors, electron density maps) should adhere to IUCr standards. For complex cases, cross-validation with spectroscopic data (e.g., IR for functional groups) is recommended.

Advanced Research Questions

Q. What computational methods are suitable for modeling its electronic and optical properties?

Density functional theory (DFT) with B3LYP hybrid functionals and 6-31G** basis sets provides reliable predictions of polarizability and hyperpolarizability. Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are alternatives for assessing electron correlation effects. Gaussian09 or similar software can optimize geometries and simulate UV-Vis spectra, though experimental validation is critical due to the lack of empirical data for this compound .

Q. Can this compound act as a ligand in metal-organic frameworks (MOFs) for gas separation?

Its rigid benzene core and pyrazole donor sites make it a candidate for MOF ligands. Design strategies include:

- Coordinating transition metals (e.g., Zn²⁺, Cu²⁺) to form porous networks.

- Tuning pore size via substituent engineering (e.g., adjusting methyl groups).

- Testing adsorption selectivity for gases (e.g., CO₂/N₂) using volumetric or gravimetric analyzers. MOFs derived from similar ligands show promise in kinetic separations due to their adjustable pore chemistry .

Q. How does its photochemical behavior compare to structurally related benzene derivatives?

Under UV light (e.g., 254 nm), analogous bis-sulfonyloxy benzene derivatives undergo S-O bond cleavage, generating radicals that recombine or form Fries rearrangement products. For this compound, photostability tests in acetonitrile or THF are advised, with HPLC-MS monitoring for degradation byproducts. Oxygen participation in radical quenching may influence acid generation pathways .

Q. What are the best practices for resolving contradictions in crystallographic data?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.